1-[1-(Aminomethyl)cyclopentyl]cyclobutan-1-OL
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Overview
Description
1-[1-(Aminomethyl)cyclopentyl]cyclobutan-1-OL is an organic compound with the molecular formula C10H19NO It is a cyclobutanol derivative, characterized by the presence of an aminomethyl group attached to a cyclopentyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[1-(Aminomethyl)cyclopentyl]cyclobutan-1-OL can be synthesized through several methods. One common approach involves the reaction of cyclobutanone with aminomethylcyclopentane under basic conditions. The reaction typically employs sodium hydroxide (NaOH) as a base, which facilitates the nucleophilic addition of the aminomethyl group to the carbonyl carbon of cyclobutanone, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[1-(Aminomethyl)cyclopentyl]cyclobutan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclobutanone derivatives.
Reduction: Formation of cyclobutanol derivatives.
Substitution: Formation of substituted cyclobutanol derivatives.
Scientific Research Applications
1-[1-(Aminomethyl)cyclopentyl]cyclobutan-1-OL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[1-(Aminomethyl)cyclopentyl]cyclobutan-1-OL involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The compound may also participate in enzymatic reactions, acting as a substrate or inhibitor, thereby modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-(Aminomethyl)cyclobutan-1-OL: A structurally similar compound with a cyclobutanol core.
Cyclobutanol: A simpler analog without the aminomethyl group.
Cyclopentanol: A related compound with a cyclopentyl ring.
Uniqueness
1-[1-(Aminomethyl)cyclopentyl]cyclobutan-1-OL is unique due to the presence of both cyclobutanol and aminomethylcyclopentyl moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C10H19NO |
---|---|
Molecular Weight |
169.26 g/mol |
IUPAC Name |
1-[1-(aminomethyl)cyclopentyl]cyclobutan-1-ol |
InChI |
InChI=1S/C10H19NO/c11-8-9(4-1-2-5-9)10(12)6-3-7-10/h12H,1-8,11H2 |
InChI Key |
HCQPYRCQYJJIAI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CN)C2(CCC2)O |
Origin of Product |
United States |
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